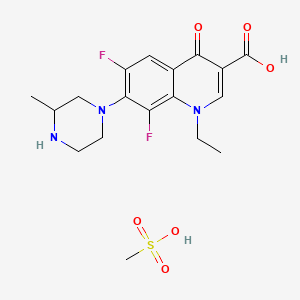

Lomefloxacin mesylate

Description

Historical Perspectives and Evolution of Fluoroquinolone Research

The journey of quinolone antimicrobials commenced with the discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis. mdpi.cominfectweb.com This first-generation quinolone had a narrow spectrum of activity, primarily targeting Gram-negative enteric bacilli, and was mainly used for urinary tract infections. infectweb.com The development of the quinolone class of drugs was relatively neglected until the 1970s and 1980s with the advent of fluoroquinolones. oup.com

A significant breakthrough in quinolone research was the addition of a fluorine atom at position 6 of the quinolone ring, which led to the creation of fluoroquinolones. mdpi.com This structural modification enhanced the antimicrobial potency and broadened the spectrum of activity to include both Gram-positive and Gram-negative bacteria. mdpi.com Norfloxacin (B1679917), the first of the 6-fluorinated quinolones, was introduced in 1986, followed by ciprofloxacin (B1669076) in 1987. mdpi.comnih.gov These second-generation fluoroquinolones demonstrated increased activity against Gram-negative species and some atypical pathogens. nih.gov

Subsequent research focused on modifying the basic quinolone and naphthyridone nucleus and its side chains to improve pharmacokinetic properties, increase activity against Gram-positive cocci and anaerobes, and combat emerging bacterial resistance. nih.gov This led to the development of newer generations of fluoroquinolones with enhanced features. For instance, third-generation fluoroquinolones like levofloxacin (B1675101) exhibit increased activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. infectweb.comresearchgate.netamazonaws.com Fourth-generation fluoroquinolones, such as moxifloxacin (B1663623) and gemifloxacin, have further expanded the spectrum to include better anaerobic coverage. infectweb.comnih.gov

The evolution of fluoroquinolone research has been driven by the need to address the limitations of earlier compounds and the growing challenge of antimicrobial resistance. mdpi.com

The Significance of Lomefloxacin (B1199960) Mesylate as a Research Compound

Lomefloxacin, a difluorinated second-generation fluoroquinolone, holds a significant place in antimicrobial research. researchgate.netmdpi.com Its chemical structure, (±)-1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid, underpins its broad-spectrum bactericidal activity. fda.gov The mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. sigmaaldrich.comnih.gov For Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive organisms. sigmaaldrich.com

In research settings, lomefloxacin has been utilized to study various aspects of antimicrobial activity. It demonstrates marked activity against a wide range of Gram-negative bacilli, including Enterobacteriaceae and Haemophilus influenzae. nih.gov Research has also explored its efficacy against Pseudomonas aeruginosa. nih.govnih.gov While generally less active against Gram-positive cocci, studies have investigated its activity against staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Lomefloxacin's utility in research extends to comparative studies. For instance, its antimicrobial activity has been compared with other fluoroquinolones like ofloxacin (B1677185), pefloxacin, norfloxacin, and ciprofloxacin, providing valuable data on the structure-activity relationships within this class of antibiotics. nih.gov Furthermore, its photosensitive nature, with a notable loss of activity in bright sunlight, has made it a subject of research into the photostability of pharmaceuticals. nih.gov

The following table summarizes the in vitro activity of lomefloxacin against various bacterial species as reported in research studies.

| Bacterial Species | Lomefloxacin Activity (MIC) | Reference |

| Enterobacteriaceae | MICs of 0.25 mg/l or less for 98% of isolates | nih.gov |

| Pseudomonas aeruginosa | 68% of strains sensitive to 1 mg/l | nih.gov |

| Gram-positive cocci (Streptococci) | MICs vary between 1 and 8 mg/l | nih.gov |

| Staphylococcus aureus (methicillin-susceptible and resistant) | 90% of strains inhibited at ≤ 2 µg/ml | nih.gov |

| Enterococci | Generally less active (MIC90s, 8 µg/ml) | nih.gov |

MIC: Minimum Inhibitory Concentration

Research Paradigms in Contemporary Antimicrobial Studies Pertaining to Fluoroquinolones

Contemporary research on fluoroquinolones is shaped by the pressing issue of antimicrobial resistance. clinicalcorrelations.orgdovepress.com A significant paradigm in current studies is the focus on understanding and overcoming resistance mechanisms. dovepress.comonehealthtrust.org This includes investigating chromosomal mutations in the quinolone resistance-determining region (QRDR) of DNA gyrase and topoisomerase IV, as well as plasmid-mediated resistance. nih.gov

Another key research area is the development of novel fluoroquinolone derivatives and hybrids. mdpi.com Scientists are exploring structural modifications to enhance activity against resistant pathogens, improve pharmacokinetic profiles, and reduce toxicity. mdpi.com This includes the design of new compounds through computational and in silico models to predict their affinity for bacterial targets. nih.gov

The study of fluoroquinolones in the context of biofilms is also a major research focus. mdpi.com Biofilm-associated infections are notoriously difficult to treat, and research is investigating the efficacy of fluoroquinolones, alone or in combination with other agents, in penetrating and eradicating these resilient bacterial communities. mdpi.com

Furthermore, there is a growing interest in "resistance-proof" strategies. This includes exploring the potential of fluoroquinolones to induce the bacterial SOS response, a complex set of cellular processes that can influence both cell death and the development of resistance. dovepress.com Understanding the interplay between fluoroquinolones and bacterial stress responses may reveal new therapeutic targets to enhance their efficacy. dovepress.com

Modern research also emphasizes pharmacodynamic and pharmacokinetic studies to optimize dosing regimens. mdpi.com The goal is to maximize clinical efficacy while minimizing the selection pressure for resistance. researchgate.net This involves detailed investigations into drug concentrations at the site of infection and their relationship to bacterial killing.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

114394-67-1 |

|---|---|

Molecular Formula |

C18H23F2N3O6S |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |

InChI |

InChI=1S/C17H19F2N3O3.CH4O3S/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;1-5(2,3)4/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H3,(H,2,3,4) |

InChI Key |

QHLKJRAHRXUJLD-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.CS(=O)(=O)O |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.CS(=O)(=O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Topoisomerase Inhibition: Primary Enzymatic Targets

The primary mechanism of action for lomefloxacin (B1199960) involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV. patsnap.compatsnap.comdrugbank.com These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. patsnap.com By targeting these topoisomerases, lomefloxacin effectively halts vital cellular processes, leading to bacterial cell death. patsnap.compatsnap.com

Inhibition of Bacterial DNA Gyrase (Topoisomerase II)

Lomefloxacin targets and inhibits bacterial DNA gyrase, a type II topoisomerase. nih.govmiami.edukegg.jp DNA gyrase plays a crucial role in bacterial DNA replication by introducing negative supercoils into the DNA, which helps to alleviate the torsional stress that builds up ahead of the replication fork. patsnap.compatsnap.com Lomefloxacin binds to the complex formed between DNA and DNA gyrase, stabilizing it and preventing the re-ligation step of the DNA supercoiling process. patsnap.compatsnap.com This interference leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell. patsnap.compatsnap.com DNA gyrase is considered the main target for lomefloxacin in Gram-negative bacteria. nih.govaafp.org

Inhibition of Bacterial Topoisomerase IV

In addition to DNA gyrase, lomefloxacin also inhibits topoisomerase IV, another type II topoisomerase. patsnap.compatsnap.comkegg.jp The primary function of topoisomerase IV is to separate the interlinked daughter DNA molecules following a round of replication. patsnap.com By inhibiting this enzyme, lomefloxacin prevents the proper segregation of newly replicated chromosomes, leading to a disruption of cell division and contributing to the bactericidal effect. patsnap.com Topoisomerase IV is generally the preferential target for fluoroquinolones in Gram-positive organisms. drugbank.comnih.govaafp.org

Table 1: Primary Enzymatic Targets of Lomefloxacin

| Enzyme | Enzyme Type | Primary Function | Consequence of Inhibition | Predominant Target Organism Type |

| DNA Gyrase | Topoisomerase II | Introduces negative supercoils into DNA, relieving torsional strain during replication. patsnap.compatsnap.com | Formation of double-stranded DNA breaks, halting of DNA replication. patsnap.compatsnap.com | Gram-negative bacteria. nih.govaafp.org |

| Topoisomerase IV | Topoisomerase II | Decatenation (separation) of interlinked daughter DNA chromosomes after replication. patsnap.com | Prevention of proper chromosome segregation, disruption of cell division. patsnap.com | Gram-positive bacteria. drugbank.comnih.govaafp.org |

Structural Basis of Enzyme-Ligand Interactions: Lomefloxacin Mesylate

The interaction between lomefloxacin and its target topoisomerases is a key determinant of its antibacterial activity. Lomefloxacin, like other quinolones, binds to the enzyme-DNA complex. This binding stabilizes a transient state where the DNA is cleaved, preventing the enzyme from resealing the break. While specific crystallographic data for this compound bound to bacterial topoisomerases is not detailed in the provided results, molecular modeling studies have been employed to understand these interactions. For instance, studies on the binding of lomefloxacin to proteins like human serum albumin and serum transferrin have utilized molecular modeling to identify specific binding sites, suggesting that the sub-domain IB in human serum albumin and the N-lobe in serum transferrin are likely binding locations. nih.govtandfonline.com These types of studies provide a framework for understanding the structural requirements for ligand binding, which are also applicable to its primary targets, DNA gyrase and topoisomerase IV. The affinity of lomefloxacin for these bacterial enzymes is significantly higher than for their mammalian counterparts, which accounts for its selective toxicity against bacteria. patsnap.com

Downstream Cellular Effects and Bacterial Response

The inhibition of DNA gyrase and topoisomerase IV by lomefloxacin triggers a cascade of downstream cellular events that culminate in bacterial cell death. patsnap.com The initial formation of double-stranded DNA breaks is a critical event. patsnap.compatsnap.com This DNA damage activates the bacterial SOS response, a complex regulatory network that includes the induction of RecA protein. nih.gov However, the continuous presence of the drug and the accumulation of DNA damage overwhelm these repair mechanisms.

The disruption of DNA replication and transcription ultimately leads to the cessation of essential cellular processes, including protein synthesis. aafp.org This multi-faceted attack on bacterial physiology results in the inhibition of cell growth and division, and ultimately, cell lysis. nih.gov The bactericidal action of lomefloxacin is typically rapid. aafp.org

Cell Cycle Perturbations Induced by this compound in Research Models

Beyond its antibacterial applications, lomefloxacin has been investigated in research models for its effects on eukaryotic cells, particularly cancer cells. Studies have shown that lomefloxacin can interfere with the cell cycle, leading to cell cycle arrest. researchgate.net In human melanoma cells (COLO829), treatment with lomefloxacin resulted in cell cycle arrest at the S and G2/M phases. nih.gov This effect is likely linked to the inhibition of topoisomerase II, a homolog of the bacterial enzymes it targets. researchgate.net

Furthermore, at higher concentrations, lomefloxacin has been observed to induce DNA fragmentation in cultured human melanoma cells. researchgate.netnih.gov This DNA damage can trigger apoptosis, or programmed cell death. Research has demonstrated that lomefloxacin can induce the breakdown of the mitochondrial membrane, an early indicator of apoptosis, in melanoma cells. nih.gov These findings highlight a potential for lomefloxacin to influence cell cycle progression and induce apoptosis in certain research contexts, separate from its primary antibacterial role.

Table 2: Research Findings on Lomefloxacin's Effects on Cell Cycle in a Melanoma Model

| Cell Line | Effect | Observation | Potential Mechanism | Reference |

| COLO829 (Human Melanoma) | Cell Cycle Arrest | Arrest in S and G2/M phases. | Inhibition of Topoisomerase II. | nih.gov |

| COLO829 (Human Melanoma) | DNA Fragmentation | Observed with increasing drug concentrations and incubation time. | Induction of apoptosis. | nih.gov |

| COLO829 (Human Melanoma) | Apoptosis Induction | Breakdown of mitochondrial membrane. | Early hallmark of apoptosis. | nih.gov |

Antimicrobial Resistance Mechanisms and Dynamics

Target-Mediated Resistance: Alterations in DNA Gyrase and Topoisomerase IV Genes

The bactericidal action of lomefloxacin (B1199960) stems from its ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Resistance most commonly emerges through mutations in the genes that encode the subunits of these enzymes, specifically gyrA and gyrB for DNA gyrase, and parC and parE for topoisomerase IV. These mutations occur within a specific region known as the quinolone resistance-determining region (QRDR) and alter the enzyme's structure, thereby reducing its affinity for lomefloxacin.

In many Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones, while topoisomerase IV is the primary target in many Gram-positive bacteria. nih.gov However, mutations in both are often required to achieve high-level resistance. nih.gov An alteration in the primary target typically confers an initial level of resistance, and subsequent mutations in the secondary target can elevate this resistance further. nih.gov

Specific point mutations within the QRDR of gyrA and parC are strongly associated with fluoroquinolone resistance. Decades of research have identified highly conserved "hot spots" where resistance-conferring mutations frequently occur. In the gyrA gene, which encodes a subunit of DNA gyrase, the most frequently observed mutations lead to amino acid substitutions at serine-83 (Ser83) and aspartate-87 (Asp87) in Escherichia coli and equivalent positions in other bacteria. nih.gov For the parC gene, which encodes a subunit of topoisomerase IV, mutations affecting serine-80 (Ser80) and glutamate-84 (Glu84) are most common. nih.gov

The accumulation of these mutations has an additive effect on the level of resistance. A single mutation in gyrA may lead to low-level resistance, but the addition of a second gyrA mutation or a mutation in parC can result in clinically significant resistance. nih.gov

Table 1: Common Mutations in Target Genes Conferring Fluoroquinolone Resistance This interactive table summarizes key mutations identified in the quinolone resistance-determining regions (QRDRs) of DNA gyrase (gyrA) and topoisomerase IV (parC) and their effect on fluoroquinolone susceptibility.

| Gene | Codon Position (E. coli numbering) | Common Amino Acid Substitution | Associated Resistance Level |

| gyrA | 83 | Serine → Leucine (S83L) | Low to Moderate |

| gyrA | 87 | Aspartate → Asparagine (D87N) | Low to Moderate |

| gyrA | 87 | Aspartate → Glycine (D87G) | Low to Moderate |

| parC | 80 | Serine → Isoleucine (S80I) | Low (increases resistance in presence of gyrA mutation) |

| parC | 84 | Glutamate → Glycine/Valine/Lysine (E84G/V/K) | Low (increases resistance in presence of gyrA mutation) |

The impact of specific mutations in gyrA and parC on the level of resistance to lomefloxacin can be quantified by measuring the change in the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. While data specific to lomefloxacin is integrated within the broader fluoroquinolone class, studies on closely related compounds like ciprofloxacin (B1669076) illustrate the quantitative effect of these mutations.

A single mutation, such as S83L in gyrA, can lead to a significant increase in the MIC. For instance, in E. coli, this single mutation can cause a median 24-fold increase in the ciprofloxacin MIC. oup.com The addition of a second mutation, such as D87N in gyrA or S80I in parC, further elevates the MIC. A combination of the S83L and D87N mutations in gyrA along with an S80I mutation in parC can result in a very high level of resistance, with ciprofloxacin MICs reaching 32 mg/L or higher, a more than 1000-fold increase compared to wild-type strains. nih.gov This stepwise accumulation of mutations demonstrates a clear dose-response relationship between the number of QRDR mutations and the level of fluoroquinolone resistance. oup.com

Table 2: Impact of gyrA and parC Mutations on Fluoroquinolone MICs in E. coli This interactive table provides a quantitative look at how specific mutations in target genes increase the Minimum Inhibitory Concentration (MIC) for ciprofloxacin, a related fluoroquinolone. This illustrates the stepwise nature of resistance development.

| Genotype (Mutations) | Example Amino Acid Change | Typical Ciprofloxacin MIC (mg/L) | Fold Increase vs. Wild-Type (Approx.) |

| Wild-Type | None | 0.015 | 1x |

| Single gyrA Mutation | S83L | 0.38 | ~25x |

| Double gyrA Mutation | S83L + D87N | 4 | ~260x |

| Triple Mutation (gyrA + parC) | S83L, D87N + S80I | >32 | >2000x |

Efflux Pump Systems: Role in Lomefloxacin Mesylate Resistance

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics like lomefloxacin, out of the bacterial cell. nih.gov This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target enzymes in sufficient quantities to be effective. The overexpression of chromosomally encoded efflux pumps is a common mechanism of multidrug resistance (MDR) in bacteria. nih.gov While efflux pumps alone often confer low- to moderate-level resistance, they play a crucial role in the development of high-level resistance by allowing bacteria to survive antibiotic exposure long enough to acquire target-site mutations. researchgate.net

Bacterial efflux pumps are categorized into several superfamilies based on their structure and energy source. The most clinically relevant for lomefloxacin resistance in Gram-negative bacteria is the Resistance-Nodulation-Division (RND) family. nih.gov The archetypal RND pump is the AcrAB-TolC system in E. coli, a tripartite complex that spans both the inner and outer membranes. mdpi.combmbreports.org

AcrB: The inner membrane transporter that recognizes and binds substrates, utilizing the proton motive force for energy.

AcrA: A periplasmic membrane fusion protein that links AcrB to TolC.

TolC: An outer membrane channel that expels the drug from the cell.

In Gram-positive bacteria, pumps from the Major Facilitator Superfamily (MFS), such as NorA in Staphylococcus aureus, are primary contributors to fluoroquinolone efflux. nih.govijop.net These pumps typically function as drug/proton antiporters. Overexpression of the genes encoding these pumps (acrA, acrB, tolC, norA) due to mutations in their regulatory genes is a frequent cause of reduced susceptibility to lomefloxacin and other fluoroquinolones. nih.govnih.gov

Given the significance of efflux pumps in antimicrobial resistance, a key research strategy involves the development of efflux pump inhibitors (EPIs). These molecules are designed to block the function of efflux pumps, thereby restoring the intracellular concentration of antibiotics and their efficacy. Although no EPIs are currently approved for clinical use, several compounds have been characterized in research models.

Notable examples of modulators include:

Reserpine: An alkaloid that has been shown to inhibit the NorA efflux pump in S. aureus, increasing its susceptibility to fluoroquinolones. nih.gov

Piperine: A component of black pepper that can inhibit efflux activity in various bacteria, including Mycobacterium tuberculosis. nih.gov

Pyridopyrimidine derivatives: Synthetic compounds developed to specifically inhibit RND pumps like AcrAB-TolC in Gram-negative bacteria. frontiersin.org

These modulators serve as valuable tools in laboratory settings to confirm the role of efflux in a bacterium's resistance profile and represent a promising, albeit challenging, avenue for future therapeutic development. researcher.life

Porin Channel Modifications and Reduced Permeability

For lomefloxacin to reach its intracellular targets (DNA gyrase and topoisomerase IV), it must first cross the bacterial cell envelope. In Gram-negative bacteria, the outer membrane presents a formidable permeability barrier. Hydrophilic antibiotics like fluoroquinolones primarily diffuse through water-filled protein channels called porins. nih.gov The two major non-specific porins in E. coli are OmpF and OmpC. researchgate.net

A reduction in drug permeability is a well-established mechanism of resistance. This is typically achieved by decreasing the number of porin channels in the outer membrane, which limits the rate of drug influx. nih.gov Bacteria can downregulate the expression of genes like ompF or ompC, often as a result of mutations in regulatory genes that respond to environmental stress. The loss of OmpF, which generally forms a larger channel than OmpC, has a particularly significant impact on fluoroquinolone susceptibility. researchgate.net This mechanism, like efflux pump overexpression, often results in low-level resistance but can act synergistically with other resistance mechanisms to produce clinically relevant outcomes. frontiersin.org

Biofilm-Associated Resistance Mechanisms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. nih.govliabjournal.com This mode of growth confers significantly increased resistance to antimicrobial agents compared to their free-floating, or planktonic, counterparts. nih.govnih.gov The mechanisms by which biofilms mediate this resistance are multifaceted and represent a significant challenge in antimicrobial therapy. While research specifically detailing this compound's interaction with biofilms is limited, the general principles of biofilm resistance to the fluoroquinolone class of antibiotics are well-established.

Several key factors contribute to biofilm-associated resistance:

Limited Agent Penetration: The dense EPS matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), acts as a physical barrier. nih.govresearchgate.net This barrier can impede the diffusion of antimicrobial agents like lomefloxacin, preventing them from reaching the bacterial cells in the deeper layers of the biofilm in sufficient concentrations to be effective.

Physiological Heterogeneity: Biofilms contain diverse microenvironments, with gradients of nutrients, oxygen, and pH. researchgate.net This leads to a range of metabolic states within the bacterial population. Cells in the deeper, often anaerobic, layers of a biofilm may exist in a slow-growing or dormant state. nih.gov Since many antibiotics, including fluoroquinolones, are most effective against metabolically active, rapidly dividing cells, these slow-growing cells exhibit reduced susceptibility.

Adaptive Stress Responses: The biofilm environment can trigger specific stress responses in bacteria. nih.gov These responses can lead to changes in gene expression that upregulate protective mechanisms, contributing to a temporary, or adaptive, resistance phenotype.

Upregulation of Efflux Pumps: A recognized mechanism of resistance in biofilms is the increased expression of efflux pumps, which are membrane proteins that actively transport antimicrobial agents out of the bacterial cell. liabjournal.comnih.gov This process reduces the intracellular concentration of the drug, diminishing its efficacy.

Owing to the heterogeneous nature of the biofilm, it is understood that multiple resistance mechanisms likely operate concurrently within a single community. nih.gov

Horizontal Gene Transfer and Dissemination of Resistance Determinants

Horizontal gene transfer (HGT) is a primary driver for the rapid dissemination of antimicrobial resistance genes among diverse bacterial populations. researchgate.netfrontiersin.org This process allows bacteria to acquire resistance determinants from other organisms, in contrast to the vertical transmission of genetic material from parent to daughter cells. The primary mechanisms of HGT are:

Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact.

Transformation: The uptake and incorporation of naked DNA from the environment.

Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria).

For fluoroquinolones like lomefloxacin, the primary mechanism of resistance involves mutations in the genes encoding their target enzymes: DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). actabotanica.org HGT plays a crucial role in moving these mutated, resistance-conferring genes between bacteria. frontiersin.org These genes are often located on mobile genetic elements such as plasmids and transposons, which greatly facilitates their transfer. frontiersin.org

A notable example of this phenomenon is the transfer of fluoroquinolone resistance genes from commensal Neisseria species to the pathogen Neisseria gonorrhoeae. frontiersin.org Genomic analyses have identified HGT events involving the gyrA and parC genes, demonstrating that non-pathogenic bacteria can act as a reservoir of resistance genes for pathogenic species. frontiersin.org The aggregation of multiple resistance genes on a single plasmid can lead to the emergence of multidrug-resistant "superbugs." frontiersin.org This rapid and widespread dissemination via HGT poses a significant threat to the continued efficacy of antimicrobial agents, including lomefloxacin. researchgate.net

In Vitro Models for Resistance Induction and Characterization

To understand the dynamics of how resistance to antimicrobial agents like lomefloxacin develops, researchers utilize various in vitro (laboratory-based) models. These models are essential for characterizing the frequency of resistance development and the genetic changes that confer it.

Serial Passage in Subinhibitory Concentrations: One of the most common methods for inducing resistance in vitro is the serial passage of bacteria in the presence of sub-lethal (sub-minimum inhibitory concentration, or sub-MIC) levels of an antibiotic. nih.govnih.gov In this model, bacteria are repeatedly exposed to gradually increasing concentrations of the drug. This selective pressure favors the survival and proliferation of mutants with decreased susceptibility. Studies have shown that serial transfer of bacteria in the presence of lomefloxacin leads to increases in the MIC, indicating the development of resistance. nih.gov This method simulates the conditions that might occur during therapy where drug concentrations may fall below optimal levels, allowing for the selection of resistant variants.

Single-Step Mutation Studies: This approach is used to determine the frequency at which spontaneous mutations conferring resistance arise in a bacterial population. A large number of bacterial cells are plated onto an agar medium containing a concentration of the antibiotic that is several times the MIC. Only those cells that have spontaneously developed a resistance mutation will be able to grow and form colonies. For lomefloxacin, the frequency of a single-step mutation leading to a significant (eightfold) increase above the MIC has been found to be low, occurring at a rate of less than 10⁻¹⁰. nih.gov

Comparative Resistance Emergence Studies: In vitro models are also used to compare the potential of different antibiotics to select for resistance. In one such study investigating urinary isolates, the emergence of resistance to lomefloxacin, norfloxacin (B1679917), and ciprofloxacin was examined. nih.gov A decline in susceptibility was noted after a single exposure to each drug, with further increases in resistance occurring over three sequential passages. nih.gov Interestingly, variants that became resistant to one of the tested quinolones also showed cross-resistance to the others. nih.gov

The following table summarizes comparative findings on the selection of resistance among different fluoroquinolones based on in vitro observations.

| Feature | Lomefloxacin | Norfloxacin | Ciprofloxacin |

| Resistance Induction | Resistance increased with sequential passages nih.gov | Resistance increased with sequential passages nih.gov | Resistance increased with sequential passages nih.gov |

| Level of Selected Resistance | Lower level of resistance selected compared to Norfloxacin in 3 of 5 strains tested nih.gov | Higher level of resistance selected compared to Lomefloxacin and Ciprofloxacin in 3 of 5 strains tested nih.gov | Lower level of resistance selected compared to Norfloxacin in 3 of 5 strains tested nih.gov |

| Cross-Resistance | Variants resistant to lomefloxacin showed cross-resistance to other quinolones nih.gov | Variants resistant to norfloxacin showed cross-resistance to other quinolones nih.gov | Variants resistant to ciprofloxacin showed cross-resistance to other quinolones nih.gov |

| Spontaneous Mutation Frequency | Low and comparable to other fluoroquinolones nih.gov | Not specified in results | Not specified in results |

Pharmacodynamic Research: in Vitro and Pre Clinical Models

Concentration-Dependent Killing Dynamics In Vitro

Lomefloxacin (B1199960) exhibits concentration-dependent bactericidal activity, a hallmark of fluoroquinolones. ucla.eduderangedphysiology.com This means that the rate and extent of bacterial killing increase with higher concentrations of the drug. ucla.edu The pharmacodynamic parameter most predictive of efficacy for concentration-dependent antimicrobials is the peak concentration to minimum inhibitory concentration (MIC) ratio (Peak/MIC) or the area under the concentration-time curve to MIC ratio (AUC/MIC). ucla.edu For fluoroquinolones, achieving serum concentrations that are significantly higher than the MIC is crucial for maximizing their bactericidal effects. derangedphysiology.comredemc.net

Post-Antibiotic Effect Studies In Vitro

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after limited exposure to an antimicrobial agent. Lomefloxacin has been shown to induce a significant PAE against both Gram-positive and Gram-negative bacteria.

In one study, a 1-hour exposure to lomefloxacin at four times the MIC resulted in a PAE of approximately 2 hours for a range of pathogens. nih.govnih.gov The duration of the PAE was found to increase with a longer drug exposure time of 2 hours. nih.gov The PAE values for lomefloxacin were comparable to those of other fluoroquinolones like ciprofloxacin (B1669076) and ofloxacin (B1677185). nih.gov

Table 1: Post-Antibiotic Effect (PAE) of Lomefloxacin and Comparators

| Bacterium | Lomefloxacin PAE (hours) |

| Serratia marcescens | 1.8 |

| Staphylococcus aureus | 2.5 |

Data from in vitro studies with 1-hour drug exposure at 4x MIC. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination for Research Strains

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, while the minimum bactericidal concentration (MBC) is the lowest concentration that kills a specified percentage (typically ≥99.9%) of the bacteria. litfl.comqlaboratories.com These values are crucial for assessing the potency of an antibiotic against specific pathogens.

Studies have determined the MIC and MBC of lomefloxacin against various clinically relevant bacteria. For many susceptible strains, the MBC is often equal to or only slightly higher than the MIC, indicating bactericidal activity.

Table 2: Example MIC and MBC Values for Lomefloxacin

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli | 0.06 - 0.5 | 0.12 - 1.0 |

| Klebsiella pneumoniae | 0.12 - 1.0 | 0.25 - 2.0 |

| Pseudomonas aeruginosa | 0.5 - 4.0 | 1.0 - 8.0 |

| Staphylococcus aureus | 0.12 - 1.0 | 0.25 - 2.0 |

Note: These are representative ranges and can vary depending on the specific strain and testing methodology.

Time-Kill Curve Methodologies for Antimicrobial Activity Assessment

Time-kill curve studies provide a dynamic picture of an antimicrobial's bactericidal or bacteriostatic activity over time. These assays involve exposing a standardized bacterial inoculum to various concentrations of the antibiotic and measuring the number of viable bacteria at different time points.

For lomefloxacin, time-kill studies have demonstrated its rapid bactericidal action against both Gram-negative bacteria and staphylococci. nih.gov In one study, a significant reduction in bacterial survivors (to 0.1% for Enterobacteriaceae and Staphylococcus strains, and 0.01% for Pseudomonas aeruginosa) was observed after 6 hours of exposure. nih.gov These studies are essential for understanding the kinetics of bacterial killing and can be used to evaluate the synergistic or antagonistic effects of antibiotic combinations. nih.gov

Pharmacodynamic Modeling In Vitro and in Theoretical Systems

Pharmacodynamic (PD) modeling integrates pharmacokinetic (PK) data with antimicrobial activity data (like MIC and time-kill curves) to predict the efficacy of different dosing regimens. In vitro infection models, such as the one-compartment model and the hollow fiber infection model, are used to simulate the changing drug concentrations that occur in the human body and observe the corresponding effect on bacterial populations. mdpi.com

These models have been used to study the antibacterial activity of lomefloxacin, confirming its reliable bactericidal effect against Gram-negative aerobic bacteria and staphylococci. nih.gov For instance, an in vitro model simulating the pharmacokinetics of single oral doses of lomefloxacin showed effective inhibition of bacterial strains with MICs less than 0.5 µg/mL. nih.gov Such models are valuable for optimizing dosing strategies and predicting the potential for the emergence of resistance. mdpi.com

Structure Activity Relationship Sar Studies and Analog Design

Chemical Modifications and Their Impact on Target Affinity

The bactericidal action of lomefloxacin (B1199960) is achieved by inhibiting bacterial DNA gyrase and topoisomerase IV. ncats.ioresearchgate.netdrugbank.com The affinity of the compound for these enzyme targets is highly dependent on its molecular structure. SAR studies have identified key structural components of the lomefloxacin molecule that are crucial for this interaction.

The fundamental scaffold, the 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid moiety, is essential for binding to the DNA gyrase and topoisomerase IV enzymes. researchgate.net Modifications to various positions on the quinolone ring have been shown to modulate target affinity and antibacterial potency. asm.org

Key modifications and their effects include:

C-6 Position : The presence of a fluorine atom at this position is a hallmark of modern fluoroquinolones. This substitution significantly enhances antibacterial potency by improving both the binding to the DNA gyrase-DNA complex and the penetration of the drug through the bacterial cell wall. asm.orgrroij.com

C-7 Position : This position is a critical site for modification and has a substantial impact on potency, the spectrum of activity, and pharmacokinetic properties. rroij.comresearchgate.net For lomefloxacin, the C-7 substituent is a 3-methylpiperazine ring. It is believed that this piperazine (B1678402) ring contributes to the drug's broad-spectrum activity. researchgate.net In general, quinolones with five- or six-membered nitrogen heterocyclic rings at C-7, such as piperazine or pyrrolidine, exhibit potent biological activity, whereas those with smaller or linear substituents tend to be weaker. asm.orgnih.gov

C-8 Position : In lomefloxacin, this position is substituted with a fluorine atom. Modifications at this position can influence antibacterial activity, with some studies showing that an 8-methoxy group can enhance activity against certain bacteria. nih.gov

Research into chemical probes based on other fluoroquinolones like ciprofloxacin (B1669076) has shown that the C-7 piperazine ring can be modified with linkers for target identification studies, indicating a degree of structural flexibility at this position that can be exploited for creating new derivatives. chemrxiv.org The interaction between the drug and its target can also be disrupted by mutations in the target enzymes themselves, specifically in the quinolone resistance-determining region (QRDR) of the GyrA and ParC subunits, which reduces the binding affinity of the drug. nih.gov

Table 1: Impact of Key Structural Features of Lomefloxacin on Target Affinity

| Structural Position | Substituent in Lomefloxacin | Impact on Target Affinity & Potency | Reference |

|---|---|---|---|

| 1-ethyl,4-dihydro-4-oxoquinoline-3-carboxylic acid | Core Scaffold | Essential for binding to DNA gyrase and topoisomerase IV. | researchgate.net |

| C-6 | Fluorine | Enhances potency by improving DNA gyrase binding and cell penetration. | asm.orgrroij.com |

| C-7 | 3-Methylpiperazine Ring | Contributes to broad-spectrum activity and target preference. Site of significant modification to modulate potency. | researchgate.netresearchgate.net |

| N-1 | Ethyl Group | Small, lipophilic group that enhances self-association and overall activity. | rroij.com |

| C-8 | Fluorine | Contributes to the overall potency of the compound. | asm.orgnih.gov |

Influence of Substituents on Antimicrobial Spectrum in Research Strains

The substituents on the fluoroquinolone core directly influence the drug's spectrum of antimicrobial activity. Lomefloxacin exhibits excellent inhibitory and bactericidal activity against a wide range of pathogens. nih.gov

Studies have demonstrated lomefloxacin's effectiveness against members of the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria gonorrhoeae. nih.gov Its activity against Pseudomonas aeruginosa is considered moderate. nih.gov While effective against both oxacillin-susceptible and -resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, its activity against streptococcal isolates is considerably lower. nih.gov

The influence of specific substituents on the antimicrobial spectrum is a well-researched area:

C-7 Substituent : The nature of the heterocyclic ring at the C-7 position is a primary determinant of the activity spectrum. While the piperazine ring, as seen in lomefloxacin and ciprofloxacin, generally improves activity against Gram-negative bacteria, modifications can enhance Gram-positive coverage. nih.gov For instance, the addition of alkyl groups to the piperazine or the use of a pyrrolidinyl group at C-7 has been shown to improve activity against Gram-positive organisms. nih.gov Research on specific lomefloxacin derivatives where the C-7 piperazine was substituted with a benzoylmethylenethio-1,3,4-thiadiazole moiety resulted in compounds with moderate to low activity against Gram-positive bacteria and M. tuberculosis. researchgate.net

C-6 Fluorine : This substituent is crucial for the broad-spectrum potency characteristic of later-generation fluoroquinolones, enhancing activity against both Gram-positive and Gram-negative bacteria. asm.org

C-8 Substituent : A halogen (like fluorine in lomefloxacin) or a methoxy (B1213986) group at this position can enhance activity against Gram-positive bacteria. nih.gov The presence of a nitrogen atom at C-8 has been linked to improved activity against anaerobic organisms in fourth-generation fluoroquinolones. nih.gov

N-1 Substituent : A cyclopropyl (B3062369) group at N-1, as seen in ciprofloxacin, is often associated with enhanced potency compared to the ethyl group of lomefloxacin. rroij.com

Table 2: In Vitro Activity of Lomefloxacin Against Selected Research Strains (MIC₉₀) MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates) values indicate the concentration of the drug required to inhibit the growth of 90% of the tested bacterial strains.

| Bacterial Species/Group | MIC₉₀ (µg/mL) | Reference |

|---|---|---|

| Enterobacteriaceae | ≤ 4.0 | nih.gov |

| Acinetobacter spp. | 4.0 | nih.gov |

| Pseudomonas aeruginosa | 8.0 | nih.gov |

| Staphylococcus aureus (Oxacillin-susceptible & -resistant) | 1.0 | nih.gov |

| Staphylococcus epidermidis | 1.0 | nih.gov |

| Haemophilus influenzae | ≤ 0.13 | nih.gov |

| Neisseria gonorrhoeae | ≤ 0.03 | nih.gov |

| Branhamella catarrhalis | ≤ 0.03 | nih.gov |

Theoretical Approaches to Lomefloxacin Mesylate Derivative Design

The design of new lomefloxacin derivatives has been significantly advanced by the use of theoretical and computational methods. These in silico approaches allow researchers to predict the properties of novel compounds before undertaking costly and time-consuming chemical synthesis.

One key theoretical approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. pku.edu.cnacs.org QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For fluoroquinolones, QSAR models have been used to predict properties like genotoxic potential by correlating them with physicochemical descriptors such as the octanol-water partition coefficient (logP) and the energies of molecular orbitals (HOMO and LUMO). pku.edu.cnacs.org Such models can provide mechanistic insights and serve as initial screening tools for new derivatives. pku.edu.cn

Furthermore, theoretical calculations of molecular properties like the free energy of solvation and electrostatic potential surfaces can be used to predict the bioavailability of new fluoroquinolone derivatives. nih.gov By understanding how structural changes affect properties like solubility and lipophilicity, chemists can better design molecules with improved pharmacokinetic profiles. nih.govsemanticscholar.org

Computational Chemistry in Predicting SAR of Fluoroquinolones

Computational chemistry provides the engine for the theoretical approaches mentioned above and plays a vital role in predicting the SAR of fluoroquinolones. These methods allow for the detailed study of molecular interactions at the atomic level.

Molecular docking is a prominent computational technique used in SAR studies. nih.gov It involves placing a virtual model of the drug molecule (the ligand) into the three-dimensional structure of its biological target (the receptor, e.g., DNA gyrase). The software then calculates the most likely binding conformation and estimates the binding energy. nih.gov This allows researchers to screen virtual libraries of potential derivatives, prioritizing those with the best-predicted affinity for the target before they are synthesized. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed three-dimensional picture of the SAR. These techniques analyze the correlation between the biological activity of a set of molecules and their 3D properties, such as steric and electrostatic fields. For fluoroquinolones, 3D-QSAR has been used to analyze the influence of C-7 substituents on anti-staphylococcal activity, confirming the importance of steric and electronic effects for biological action. conicet.gov.ar

Quantum chemical calculations are used to determine the fundamental electronic properties of molecules, which are crucial for QSAR studies. pku.edu.cnacs.orgresearchgate.net By calculating descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), scientists can quantify the electronic characteristics of a molecule and relate them to its biological activity and potential for adverse effects. pku.edu.cnacs.org

Table 3: Application of Computational Chemistry in Fluoroquinolone SAR Prediction

| Computational Method | Application in Fluoroquinolone SAR | Predicted Properties | Reference |

|---|---|---|---|

| Molecular Docking | Simulates the binding of fluoroquinolone derivatives to target enzymes. | Binding affinity (scores), binding conformation, ligand-receptor interactions. | nih.gov |

| QSAR / 3D-QSAR | Correlates chemical structure/3D fields with biological activity. | Antimicrobial activity (MIC), genotoxicity, target preference. | pku.edu.cnacs.orgconicet.gov.ar |

| Pharmacophore Modeling | Identifies the key 3D arrangement of functional groups required for activity. | Structural requirements for dual-target inhibition. | conicet.gov.ar |

| Quantum Chemical Methods | Calculates electronic and structural properties of molecules. | Molecular orbital energies (HOMO, LUMO), electrostatic potential, partition coefficients. | pku.edu.cnnih.gov |

Synthesis and Derivatization Methodologies for Research Purposes

Strategic Approaches to Lomefloxacin (B1199960) Mesylate Synthesis

The synthesis of lomefloxacin, chemically known as 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid, involves a multi-step process culminating in the formation of the core quinolone structure and subsequent functionalization. The final step to obtain the mesylate salt involves reacting the lomefloxacin free base with methanesulfonic acid.

A common synthetic strategy begins with a suitably substituted aniline (B41778) derivative, such as 2,3,4-trifluoroaniline. A key intermediate, the quinolone core, is constructed through several reactions. One established method involves the condensation of the aniline with a malonic ester derivative like ethoxymethylenemalonic diethyl ester (EMME), followed by a thermal cyclization to form the quinolone ring system. This core is then N-alkylated, typically with an ethyl group.

The crucial step for introducing the C-7 substituent is a nucleophilic aromatic substitution reaction. The 7-halo-substituted quinolone carboxylic acid is reacted with the appropriate piperazine (B1678402) derivative, in this case, 2-methylpiperazine.

A greener approach has been developed for the synthesis of lomefloxacin ethyl ester in an ionic liquid, which simplifies the procedure into a one-pot process encompassing condensation, cyclization, ethylation, and the final condensation with 2-methyl piperazine. researchgate.net The ester is then hydrolyzed to the carboxylic acid, which is the active lomefloxacin molecule.

To prepare Lomefloxacin Mesylate, the synthesized lomefloxacin base is treated with methanesulfonic acid in a suitable solvent, leading to the formation of the corresponding salt, 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methanesulfonate. epa.govlabshake.com

Table 1: Key Intermediates in Lomefloxacin Synthesis

| Intermediate Compound | Role in Synthesis |

|---|---|

| 2,3,4-Trifluoroaniline | Starting material for the quinolone core |

| Ethoxymethylenemalonic diethyl ester (EMME) | Reactant for condensation to build the quinolone ring |

| 1-Ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | Quinolone core intermediate before C-7 substitution |

| 2-Methylpiperazine | Nucleophile to be introduced at the C-7 position |

| Lomefloxacin (free base) | Final active molecule before salt formation |

Exploration of Novel Synthetic Routes for Research Analogs

The exploration of novel synthetic routes for fluoroquinolone analogs is a dynamic area of research, driven by the need to access new chemical entities with potentially improved properties. nih.goviiserpune.ac.in Modifications to the core fluoroquinolone structure are systematically investigated to understand structure-activity relationships (SAR). nih.govmdpi.com The general structure of fluoroquinolones offers several positions for modification, including the N-1, C-7, and C-3 positions. nih.govmdpi.com

Research efforts focus on:

Modification at the C-7 position: This is the most common site for derivatization. Novel analogs are created by introducing different nitrogen-containing heterocyclic moieties in place of the 3-methylpiperazinyl group of lomefloxacin. orientjchem.org For instance, researchers have synthesized analogs by reacting the 7-halo-fluoroquinolone core with various piperazine derivatives or other cyclic amines. ijcce.ac.ir The goal is often to enhance target enzyme binding or alter pharmacokinetic profiles.

Modification at the C-3 carboxylic acid: The carboxylic acid group at the C-3 position is crucial for activity, primarily through its interaction with the bacterial DNA gyrase enzyme. nih.gov However, researchers have explored creating bioisosteric replacements or prodrugs by converting the acid into esters, amides, or various heterocyclic rings like oxadiazoles (B1248032) or triazoles to create hybrid molecules. nih.govmdpi.comnih.gov

Hybrid Molecules: A growing area of research involves creating hybrid molecules by linking the fluoroquinolone scaffold to other pharmacophores. For example, ciprofloxacin-sulfonamide hybrids and ciprofloxacin-chalcone hybrids have been synthesized and evaluated. mdpi.com

These synthetic explorations often employ modern techniques like microwave-assisted synthesis to accelerate reaction times and improve yields. sruc.ac.ukijbpas.com

Table 2: Common Positions for Fluoroquinolone Derivatization

| Position | Common Substituent in Lomefloxacin | Examples of Research Modifications |

|---|---|---|

| C-7 | 3-Methylpiperazinyl | Spirocyclic piperidines, various substituted piperazines, pyrrolidinyl groups mdpi.comrsc.org |

| N-1 | Ethyl | Cyclopropyl (B3062369), other alkyl or aryl groups |

| C-3 | Carboxylic Acid | Esters, amides, hydrazones, 1,3,4-oxadiazoles, triazoles nih.govresearchgate.net |

Stereoselective Synthesis Research for Fluoroquinolone Compounds

Chirality plays a critical role in the activity of many fluoroquinolones. The presence of a stereocenter, often in the C-7 substituent, can lead to enantiomers with significantly different biological activities. A well-known example is ofloxacin (B1677185), which is a racemic mixture; its pure L-isomer, levofloxacin (B1675101), is responsible for the majority of the antibacterial activity. rsc.org

Lomefloxacin itself has a chiral center at the 3-position of the piperazine ring. While it is typically used as a racemic mixture, research into stereoselective synthesis aims to isolate or specifically synthesize the more active enantiomer.

Key approaches in stereoselective synthesis for fluoroquinolones include:

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials. For example, the synthesis can start with an enantiomerically pure piperazine derivative to introduce the desired stereochemistry at the C-7 position.

Asymmetric Catalysis: This approach uses chiral catalysts to favor the formation of one enantiomer over the other. For instance, asymmetric one-pot synthesis of 2-aryl-2,3-dihydro-4-quinolones has been achieved using specific catalysts. nih.gov

Resolution of Racemates: This involves separating a racemic mixture into its individual enantiomers. This can be done through classical methods like diastereomeric salt formation or through chiral chromatography.

The development of enantioselective production methods is advantageous as it allows for the preparation of chiral quinolone analogs which can be used as building blocks for more complex molecules. nih.gov Research in this area is crucial for developing more potent and selective therapeutic agents by eliminating the less active or inactive enantiomer. acs.org

Green Chemistry Principles in Fluoroquinolone Synthesis Research

Traditional synthetic methods for fluoroquinolones often involve harsh reaction conditions, hazardous solvents, and expensive reagents, leading to significant waste generation. primescholars.comsruc.ac.ukprimescholars.com In response, green chemistry principles are increasingly being applied to make the synthesis of these compounds more environmentally benign and sustainable. ijbpas.comresearchgate.net

Key green chemistry strategies in fluoroquinolone synthesis include:

Use of Greener Solvents: Researchers are replacing conventional volatile organic compounds (VOCs) with more environmentally friendly alternatives. Water has been successfully used as a solvent for the synthesis of fluoroquinolone derivatives, providing rapid access to the desired products with a simple work-up procedure. ijcce.ac.ir

Development of Recyclable Catalysts: Heterogeneous catalysts, such as nano zirconia sulfuric acid, are being employed. ijcce.ac.ir These catalysts are often cheaper, readily available, stable, and can be easily recovered and reused for several cycles without a significant loss of activity, which minimizes waste. ijcce.ac.irprimescholars.com

Microwave-Assisted Synthesis: Microwave irradiation is a non-conventional energy source that can significantly accelerate chemical reactions, often leading to higher yields in shorter reaction times compared to conventional heating. sruc.ac.ukijbpas.com This technique reduces energy consumption and can minimize the formation of byproducts. ijbpas.com

One-Pot Procedures: Designing synthetic routes where multiple reaction steps are carried out in a single reactor without isolating intermediates can improve efficiency, reduce solvent usage, and minimize waste. researchgate.net

These green approaches not only reduce the environmental impact of pharmaceutical manufacturing but also align with the growing demand for more efficient and cost-effective chemical processes. sruc.ac.ukresearchgate.net The adoption of these principles represents a significant improvement over conventional synthesis methods. ijcce.ac.irijbpas.com

Advanced Analytical Methodologies for Research Investigations

Chromatographic Techniques for Purity and Identity Confirmation in Research Preparations

Chromatographic methods are fundamental in the analysis of Lomefloxacin (B1199960) mesylate, ensuring the purity and confirming the identity of research preparations. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin Layer Chromatography (HPTLC) are the principal techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the assay and purity determination of Lomefloxacin. Research-oriented HPLC methods are developed to be sensitive, precise, and specific for Lomefloxacin, often in the presence of its potential impurities or in complex biological matrices. nih.gov

Development of these methods involves meticulous selection of a stationary phase, typically a reversed-phase column such as a C18, and optimization of the mobile phase composition. nih.govnih.gov A common approach involves a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetic acid) and an organic modifier like acetonitrile or methanol, delivered in either an isocratic or gradient mode. nih.govnih.gov Detection is frequently performed using UV spectrophotometry, with monitoring wavelengths typically set around 280 nm or 288 nm. nih.govhumanjournals.com More sensitive applications may employ fluorescence detection, capitalizing on the native fluorescence of the quinolone structure. nih.gov

Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, and specificity. nih.govnih.gov For instance, a developed HPLC method demonstrated linearity for Lomefloxacin in a concentration range of 2.0 to 7.0 mg/mL, with intraday and interday precision (expressed as relative standard deviation) being less than 1.0%. nih.gov Such validated methods are crucial for the quality control of Lomefloxacin mesylate in research materials and for its quantification in various experimental samples. nih.govnih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Reversed-phase Phenomenex C18 (150 x 4.6 mm, 5 µm) nih.gov | Kinetex C18 (50mm x 2.10mm, 2.6µm) nih.gov | Agilent C18 (150 × 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | 1% acetic acid-acetonitrile-methanol (70:15:15, v/v/v) nih.gov | Gradient of methanol (0.1% formic acid) and water (0.1% formic acid) nih.gov | 0.01 M potassium dihydrogen orthophosphate buffer and methanol (70:30) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov | Not specified | 1.0 mL/min nih.gov |

| Detection | UV at 280 nm nih.gov | Tandem Mass Spectrometry (MS/MS) nih.gov | UV (PDA) at 230 nm nih.gov |

| Application | Assay in raw material and tablets nih.gov | Quantification in rabbit aqueous humor nih.gov | Quantification of related substances nih.gov |

While HPLC is more common for the analysis of non-volatile compounds like Lomefloxacin, Gas Chromatography-Mass Spectrometry (GC-MS) serves a critical, specialized role in the analysis of this compound preparations. Its primary application in this context is the detection and quantification of potential genotoxic impurities (GTIs). globalresearchonline.netresearchgate.net

Specifically, alkyl mesylates such as methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IMS) can be formed as by-products during the synthesis of mesylate salts. globalresearchonline.netresearchgate.net These compounds are potent mutagens and their presence must be controlled at trace levels. globalresearchonline.net GC-MS is the method of choice for these volatile impurities. europeanpharmaceuticalreview.com

Research methods often employ a capillary GC column (e.g., DB-WAX) and may involve a liquid-liquid extraction step to isolate the alkyl mesylates from the water-soluble drug substance. globalresearchonline.netresearchgate.net The mass spectrometer, often a triple quadrupole, can be operated in a time-dependent selected reaction monitoring (t-SRM) mode to achieve high sensitivity and selectivity, with limits of quantitation (LOQ) reaching the nanogram per gram (ng/g) level relative to the active pharmaceutical ingredient. researchgate.net Validation of such methods ensures their suitability for controlling these critical impurities in research-grade this compound. globalresearchonline.net

High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the analysis of Lomefloxacin. humanjournals.com It is particularly useful for stability-indicating assays, capable of separating the parent drug from its degradation products. humanjournals.comresearchgate.net

In a typical HPTLC method, precoated silica (B1680970) gel 60 F254 plates are used as the stationary phase. researchgate.net The mobile phase is optimized to achieve good separation; for Lomefloxacin, a mixture of solvents like chloroform, methanol, and ammonia has been shown to be effective. researchgate.net Densitometric scanning is performed at a wavelength where Lomefloxacin exhibits maximum absorbance, such as 288 nm, for quantification. humanjournals.comresearchgate.net

These methods are validated according to ICH guidelines for parameters including linearity, precision, accuracy, and robustness. humanjournals.comresearchgate.net For instance, a stability-indicating HPTLC method for Lomefloxacin hydrochloride demonstrated linearity in the range of 50-250 ng/band. researchgate.net The technique has proven effective in separating Lomefloxacin from products formed under forced degradation conditions (acid, alkali, oxidation, and heat), confirming its utility for purity and stability assessments in research. humanjournals.comresearchgate.net

| Parameter | Condition 1 researchgate.net | Condition 2 humanjournals.com |

|---|---|---|

| Stationary Phase | Precoated silica gel 60 F254 plate | HPTLC plates |

| Mobile Phase | Chloroform: Methanol: Ammonia (10:7:3 v/v/v) | Methanol: Ammonia (7:3 v/v) |

| Detection Wavelength | 288 nm | 288 nm |

| Linearity Range | 50-250 ng/band | Not specified |

| Correlation Coefficient (r²) | 0.9958 | Not specified |

| Application | Stability-indicating assay | Forced degradation studies |

Spectroscopic Characterization for Mechanistic Research

Spectroscopic techniques are indispensable for elucidating the structure of Lomefloxacin and its derivatives, such as metabolites or degradation products, which is essential for mechanistic research. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules in solution, making it ideal for characterizing metabolites or derivatives of Lomefloxacin. springernature.comnih.govresearchgate.net While comprehensive NMR data on Lomefloxacin metabolites is not widely published, the principles of NMR analysis are well-established for antibiotics. nih.gov

Structural analysis relies on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net

¹H NMR: Provides information on the number, environment, and connectivity of protons. For Lomefloxacin, specific signals corresponding to the protons on the quinolone core, ethyl group, and methylpiperazinyl moiety can be assigned. researchgate.net

¹³C NMR: Identifies the different carbon environments within the molecule. nih.gov

¹⁹F NMR: As a difluorinated quinolone, ¹⁹F NMR is particularly useful for studying Lomefloxacin. It can provide insights into the electronic environment of the fluorine atoms and their interactions with other molecules, as demonstrated in studies of Lomefloxacin's interaction with erythrocytes. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.net

By comparing the NMR spectra of a metabolite or derivative with that of the parent Lomefloxacin, researchers can pinpoint structural modifications, such as hydroxylation, demethylation, or conjugation, which are common metabolic pathways.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for identifying and profiling metabolites and degradation products of Lomefloxacin in complex biological or environmental systems. researchgate.netnih.gov

The process involves separating the components of a sample chromatographically before they enter the mass spectrometer. The instrument then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers (e.g., Time-of-Flight, TOF) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown compound. researchgate.net

Tandem mass spectrometry (MS/MS) is crucial for structural characterization. nih.gov In this technique, a specific ion (the precursor ion) corresponding to a potential metabolite is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. By analyzing the fragmentation of the parent drug, researchers can propose fragmentation pathways and use this information to interpret the spectra of unknown metabolites. researchgate.net

A study on the photodegradation of Lomefloxacin hydrochloride ear drops using LC combined with ion trap/time-of-flight mass spectrometry (IT-TOF MS) successfully characterized numerous degradation impurities. researchgate.net The proposed fragmentation pathways of the parent Lomefloxacin molecule were key to elucidating the structures of these previously uncharacterized derivatives. researchgate.net This approach is directly applicable to identifying metabolites in research systems, enabling a detailed understanding of the biotransformation of Lomefloxacin.

| Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) | Reference |

|---|---|---|---|

| Positive [M+H]⁺ | 352.1467 | 334.1, 308.1, 265.1 | nih.gov |

| Negative [M-H]⁻ | 350.1322 | 306.1, 291, 322.1 | nih.gov |

UV-Visible Spectroscopy in Enzyme Binding Studies

UV-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the binding interactions between drug molecules, such as lomefloxacin, and enzymes. This method relies on detecting changes in the electronic absorption spectra of the drug or the enzyme upon the formation of a drug-enzyme complex. These spectral changes can provide insights into the nature of the binding, the stability of the complex, and the conformational changes that may occur in the enzyme.

The fundamental principle involves monitoring the absorbance of UV or visible light by the sample. When a ligand like lomefloxacin binds to an enzyme, the local environment of the chromophores (light-absorbing parts of the molecules) can be altered. This interaction can lead to shifts in the maximum absorption wavelength (λmax) and changes in the molar absorptivity. For instance, the formation of a stable complex between an antibiotic and an enzyme can result in a hyperchromic effect (an increase in absorbance) and a slight red-shift (a shift to a longer wavelength) in the absorption peak nih.gov.

In studies involving fluoroquinolones, UV-Vis spectroscopy is used to characterize the compounds and to quantify them. Lomefloxacin exhibits a characteristic absorption maximum at 288 nm nih.gov. When studying its interaction with an enzyme, researchers would typically titrate a solution of the enzyme with increasing concentrations of lomefloxacin and record the UV-Vis spectrum after each addition. The resulting data can be analyzed to determine binding constants and the number of binding sites, elucidating the affinity between lomefloxacin and the target enzyme nih.gov. This approach is advantageous for its simplicity and the ability to provide initial evidence of binding before employing more complex techniques nih.gov.

Table 1: Spectral Characteristics of Lomefloxacin

| Compound | Absorption Maximum (λmax) |

|---|---|

| Lomefloxacin | 288 nm nih.gov |

| Ciprofloxacin (B1669076) | 280 nm nih.gov |

| Enrofloxacin | 277 nm nih.gov |

This table shows the distinct UV absorption maxima for lomefloxacin and other related fluoroquinolones, which is a key parameter for spectroscopic studies.

Capillary Electrophoresis in this compound Research

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool in pharmaceutical research, including the analysis of lomefloxacin and other fluoroquinolones mdpi.com. This technique offers high separation efficiency, short analysis times, minimal sample and solvent consumption, and versatility in its separation modes, making it an attractive alternative to High-Performance Liquid Chromatography (HPLC) mdpi.com.

CE separates charged molecules in a narrow capillary tube under the influence of a high-voltage electric field. The separation is based on differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio. For the analysis of fluoroquinolones, Capillary Zone Electrophoresis (CZE) is a commonly used mode scielo.br.

In a typical research application, a CE method for lomefloxacin would involve optimizing several parameters to achieve efficient separation from potential impurities or other compounds in the sample matrix. Key parameters include the composition, pH, and concentration of the background electrolyte (BGE), the applied voltage, and the capillary temperature mdpi.com. For instance, a method developed for the fluoroquinolones ciprofloxacin and ofloxacin (B1677185) utilized a 0.1 mol/L phosphate-borate buffer at pH 8.40, with separation conducted at 16 kV and 25°C, and detection at 288 nm mdpi.com. Techniques such as transient pseudo-isotachophoresis can be employed to enhance sensitivity by allowing for the injection of a larger sample volume mdpi.com. The precision and accuracy of CE methods make them suitable for quality control and the determination of fluoroquinolones in various samples scielo.brmdpi.com.

Table 2: Example Parameters for Capillary Electrophoresis of Fluoroquinolones

| Parameter | Optimized Condition |

|---|---|

| Background Electrolyte (BGE) | 0.1 mol/L phosphate-borate (pH 8.40) mdpi.com |

| Separation Voltage | 16 kV mdpi.com |

| Temperature | 25 °C mdpi.com |

| Detection Wavelength | 288 nm mdpi.com |

| Linear Range (Example) | 0.05-1.2 µg/mL nih.gov |

| Limit of Detection (LOD) (Example) | 10-15 ng/mL nih.gov |

This table presents typical optimized conditions for the analysis of fluoroquinolone antibiotics using Capillary Electrophoresis, based on published research methods.

Bioanalytical Method Development for Research Quantification in Ex Vivo Samples (e.g., bacterial cultures, cell lysates)

The quantification of lomefloxacin in ex vivo samples like bacterial cultures or cell lysates is crucial for pharmacokinetic and pharmacodynamic research. Developing a robust bioanalytical method is essential for obtaining reliable and reproducible data nih.gov. The process involves several key stages: sample preparation, chromatographic separation, detection, and method validation nih.gov.

Given the complexity of biological matrices, sample preparation is a critical first step to remove interfering substances nih.gov. For ex vivo samples containing lomefloxacin, a common technique is protein precipitation, where a solvent like methanol is added to precipitate proteins, which are then removed by centrifugation nih.govresearchgate.net. This is followed by separation, often using liquid chromatography, and detection, typically by tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity nih.gov.

A study detailing the quantification of lomefloxacin in a biological fluid provides a relevant framework for ex vivo samples nih.gov. The method used a Kinetex C18 column for chromatographic separation with a gradient of methanol and water (both containing 0.1% formic acid). Detection was achieved using mass spectrometry in the Multiple Reaction Monitoring (MRM) mode with positive ionization nih.gov.

Method validation is performed according to established guidelines to ensure its reliability. Key validation parameters include accuracy, precision, selectivity, calibration curve range, and stability nih.gov. For example, a validated method for lomefloxacin demonstrated a linear calibration range of 5–1200 ng/mL, with inter- and intra-run precision values less than 15% and accuracies between 80% and 120% nih.gov. Such validated methods can be confidently applied to quantify lomefloxacin concentrations in research samples.

Table 3: Validation Parameters for a Lomefloxacin Bioanalytical Method

| Validation Parameter | Result |

|---|---|

| Technique | UPLC-MS/MS nih.gov |

| Sample Preparation | Protein Precipitation nih.gov |

| Calibration Range | 5–1200 ng/mL nih.gov |

| Correlation Coefficient (r) | 0.9990 nih.gov |

| Precision (Inter- and Intra-run) | < 15% nih.gov |

| Accuracy | 80%–120% nih.gov |

This table summarizes the performance characteristics of a validated UPLC-MS/MS method for lomefloxacin quantification, applicable to ex vivo research samples.

Immunoassay Methods for Research Detection

Immunoassay methods are rapid, sensitive, and specific techniques used for the detection of various substances, including antibiotics like lomefloxacin. These methods utilize the specific binding interaction between an antibody and its target antigen nih.gov. Common formats include the Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIAs), also known as strip tests nih.gov.

For lomefloxacin, researchers have developed a monoclonal antibody-based indirect competitive ELISA (ic-ELISA) and a colloidal gold immunochromatographic strip test nih.gov. The principle of the competitive immunoassay involves competition between the target analyte (lomefloxacin) in the sample and a known amount of labeled antigen for a limited number of antibody binding sites mdpi.com. A higher concentration of lomefloxacin in the sample results in a weaker signal, allowing for quantification.

A developed ic-ELISA for lomefloxacin demonstrated high sensitivity, with a half-maximal inhibitory concentration (IC50) of 0.93 ng/mL and a linear working range of 0.38 to 2.3 ng/mL nih.gov. The method showed good recovery rates (80% to 120%) and minimal cross-reactivity with other structurally similar antibiotics, highlighting its specificity nih.gov.

The colloidal gold immunochromatographic strip test is a rapid detection format suitable for on-site screening. In this assay, a positive sample containing lomefloxacin prevents the binding of gold-labeled antibodies to the antigen immobilized on the test line, resulting in a colorless or less intense test line compared to a negative sample nih.gov. The visual detection limit for lomefloxacin using such a strip test was found to be 2.5 ng/g, demonstrating its utility for rapid screening purposes in research settings nih.gov.

Table 4: Performance of Immunoassay Methods for Lomefloxacin Detection

| Method | Parameter | Value |

|---|---|---|

| ic-ELISA | IC50 | 0.93 ng/mL nih.gov |

| Linear Range | 0.38 to 2.3 ng/mL nih.gov | |

| Recovery | 80% to 120% nih.gov | |

| Immunochromatographic Strip | Visual Detection Limit | 2.5 ng/g nih.gov |

This table outlines the key performance metrics of two different immunoassay formats developed for the sensitive and specific detection of lomefloxacin.

Comparative Research with Other Antimicrobial Agents

Comparative Analysis of DNA Gyrase and Topoisomerase IV Inhibition Potencies

The bactericidal activity of lomefloxacin (B1199960) stems from its ability to interfere with bacterial DNA gyrase and topoisomerase IV. drugbank.comyoutube.com DNA gyrase is typically the primary target in Gram-negative bacteria, while topoisomerase IV is the preferential target in Gram-positive organisms. drugbank.comnih.gov Lomefloxacin's potency in inhibiting these enzymes has been compared to other fluoroquinolones.

Research indicates that lomefloxacin's activity is generally comparable to that of norfloxacin (B1679917) and enoxacin. nih.govnih.gov However, other fluoroquinolones have demonstrated greater potency in in vitro studies. Ofloxacin (B1677185) is often found to be two- to four-fold more active, and ciprofloxacin (B1669076) has been shown to be four- to sixteen-fold more active than lomefloxacin against certain bacteria. researchgate.net One study found that ciprofloxacin was generally two-fold dilutions more active than lomefloxacin. nih.gov The concentration of quinolones required to inhibit DNA synthesis by 50% generally correlates with the Minimum Inhibitory Concentration (MIC) for members of the Enterobacteriaceae family and Pseudomonas aeruginosa. nih.govnih.gov

While lomefloxacin is less active than ciprofloxacin and ofloxacin, it demonstrates similar activity to norfloxacin and enoxacin. nih.gov Its efficacy is comparable to other quinolones against a range of clinical isolates. nih.gov The distinct potencies among fluoroquinolones are partly dependent on their affinity for either DNA gyrase or topoisomerase IV, or both. youtube.com

| Antimicrobial Agent | Relative In Vitro Potency vs. Lomefloxacin | Primary Bacterial Targets |

|---|---|---|

| Ciprofloxacin | More potent (4-16x against some species) researchgate.net | Gram-negative and Gram-positive bacteria youtube.com |

| Ofloxacin | More potent (2-4x against some species) researchgate.netnih.gov | Gram-negative and Gram-positive bacteria |